molecular formula C13H14O4 B3327125 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone CAS No. 31380-14-0

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

Cat. No. B3327125
CAS RN: 31380-14-0
M. Wt: 234.25 g/mol
InChI Key: QAOBSFBJMSLLGM-UHFFFAOYSA-N
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Description

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone, also known as Hesperetin, is a flavanone found in citrus fruits and has been studied for its potential therapeutic properties.

Scientific Research Applications

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential to improve cardiovascular health, reduce the risk of diabetes, and improve cognitive function.

Mechanism of Action

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone exerts its effects through various mechanisms, including inhibition of inflammatory mediators such as NF-κB and COX-2, scavenging of free radicals, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that hesperetin can reduce inflammation, oxidative stress, and DNA damage. It can also improve endothelial function, reduce blood pressure, and improve insulin sensitivity. In addition, hesperetin has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has several advantages for lab experiments, including its availability and low cost. However, it also has limitations, including its low solubility in water and potential for degradation during storage.

Future Directions

There are several potential future directions for research on hesperetin, including further studies on its anticancer effects, potential use as a neuroprotective agent, and development of novel formulations to improve its solubility and stability.
In conclusion, 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone, or hesperetin, is a flavanone found in citrus fruits that has been studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of hesperetin as a therapeutic agent.

properties

IUPAC Name

1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)11-10(16)6-9(15)8-4-5-13(2,3)17-12(8)11/h4-6,15-16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBSFBJMSLLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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